2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate
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Overview
Description
2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate is a complex organic compound with a unique structure that includes a quinoline core, dithiolo rings, and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate typically involves multiple steps. One common approach is to start with the quinoline core and introduce the dithiolo rings through a series of cyclization reactions. The methoxy and dimethyl groups are then added via alkylation reactions. Finally, the thiocyanate group is introduced through a substitution reaction using thiocyanate salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The dithiolo rings and thiocyanate group play crucial roles in these interactions, facilitating the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-(4-fluorophenyl)ethanone
- (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(phenyl)methanone
Uniqueness
Compared to similar compounds, 2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N2O2S4 |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
[2-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C16H14N2O2S4/c1-16(2)14-13(15(21)24-23-14)10-6-9(20-3)4-5-11(10)18(16)12(19)7-22-8-17/h4-6H,7H2,1-3H3 |
InChI Key |
PXTDYLSWTLYZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CSC#N)C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
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